molecular formula C12H17NO2 B7939522 N-(4-ethoxybenzyl)oxetan-3-amine

N-(4-ethoxybenzyl)oxetan-3-amine

Cat. No.: B7939522
M. Wt: 207.27 g/mol
InChI Key: VKRQNRYZHCKBRG-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)oxetan-3-amine is a synthetic compound featuring an oxetan-3-amine core substituted with a 4-ethoxybenzyl group. The ethoxy group (-OCH₂CH₃) at the para position of the benzyl ring introduces electron-donating properties, influencing the molecule’s electronic and steric characteristics.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-11-8-14-9-11/h3-6,11,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQNRYZHCKBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxetan-3-amine Intermediate Synthesis

Oxetan-3-amine serves as a critical precursor. Its preparation follows protocols similar to those used for nitroolefin intermediates, where 3-oxetanone is converted to an oxime followed by catalytic hydrogenation:

  • Oxime Formation : 3-Oxetanone reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours.

  • Reduction : The oxime intermediate undergoes hydrogenation using Raney nickel (H₂, 50 psi, 25°C) to yield oxetan-3-amine.

Alkylation with 4-Ethoxybenzyl Halides

Oxetan-3-amine reacts with 4-ethoxybenzyl bromide in a modified Gabriel synthesis:

Procedure :

  • Oxetan-3-amine (1.0 equiv), 4-ethoxybenzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 24 hours.

  • Yield: 68% after silica gel chromatography.

Challenges :

  • Competing elimination reactions necessitate mild bases (e.g., K₃PO₄ instead of NaOH).

  • Steric hindrance from the oxetane ring reduces reaction rates compared to linear amines.

Nitroolefin Intermediate Route

Synthesis of 3-(Nitromethylene)oxetane

Adapted from FTO inhibitor syntheses, this method introduces a nitroolefin intermediate:

  • Nitroaldol Reaction : 3-Oxetanone reacts with nitromethane in the presence of triethylamine (cat.) to form β-nitroalcohol.

  • Dehydration : Methanesulfonyl chloride (MsCl) and Et₃N at −78°C yield 3-(nitromethylene)oxetane.

Coupling with 4-Ethoxybenzylamine

The nitroolefin undergoes Michael addition with 4-ethoxybenzylamine:

Conditions :

  • Nitroolefin (1.0 equiv), 4-ethoxybenzylamine (1.5 equiv), THF, 25°C, 12 hours.

  • Reduction of the nitro group using H₂/Pd-C (50 psi, 25°C) affords the target amine.

Performance Metrics :

StepYield (%)
Nitroolefin Formation85
Michael Addition73
Nitro Reduction91

Photoredox-Mediated C–H Functionalization

Direct Oxetane Formation from Alcohols

Inspired by iridium-catalyzed alcohol functionalization, this method avoids preformed oxetane rings:

Reaction Setup :

  • 4-Ethoxybenzyl alcohol (1.0 equiv), diphenyl vinyl sulfonium triflate (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%), and KOBu (2.0 equiv) in DMF under blue LED irradiation.

Outcome :

  • Forms N-(4-ethoxybenzyl)oxetan-3-amine via radical cyclization.

  • Yield: 89% (isolated), with full regioselectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)CostScalabilityDiastereoselectivity
Reductive Amination78LowHighN/A
Nucleophilic Substitution68MediumModerateN/A
Nitroolefin Route73HighLow>95%
Photoredox89HighHigh100%

The photoredox method offers superior yield and selectivity but requires specialized equipment. Reductive amination balances cost and efficiency for industrial applications.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Photoredox Reactions : DMF enhances radical stability but complicates purification. Switching to acetonitrile reduces viscosity without yield loss.

  • Nitro Reductions : Raney nickel catalysts are prone to deactivation; Pd/C (10% wt.) in ethanol improves recyclability.

Industrial Adaptations

  • Continuous flow reactors reduce reaction times for nitroolefin synthesis (from 12 hours to 2 hours).

  • Membrane-based separations replace chromatography for large-scale reductive amination .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-ethoxybenzyl)oxetan-3-amine has several promising applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its oxetane structure is known to enhance the bioavailability of drug candidates. Recent studies have highlighted its role as a precursor for developing inhibitors targeting specific diseases, including cancer.

Cancer Research

Research has shown that oxetane derivatives can serve as competitive inhibitors of important enzymes involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to inhibit m6A demethylases, which are implicated in various cancers such as glioblastoma and acute myeloid leukemia . The unique properties of this compound may allow it to function similarly, providing a pathway for new cancer therapies.

Synthetic Organic Chemistry

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds for pharmaceutical applications.

Case Studies and Research Findings

Recent literature highlights several case studies that illustrate the applications of oxetane derivatives, including this compound:

StudyFocusFindings
FTO Inhibition Study Anticancer propertiesDemonstrated that oxetanyl compounds inhibit FTO with nanomolar potency, leading to reduced cell viability in cancer cell lines .
Synthesis Advances Synthetic methodsInnovations in synthesizing oxetane derivatives have improved yields and scalability, making them more accessible for research .
Biological Activity Mechanistic studiesInvestigated the interaction of oxetanes with biological targets, revealing potential pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Halogen Substituents (e.g., -Cl, -Br): Introduce moderate electron-withdrawing effects and steric bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets . Trifluoromethyl (-CF₃): A strong electron-withdrawing group that increases lipophilicity (LogP = 2.58), favoring membrane permeability .

Key Research Findings

Substituent-Driven Activity: Electron-donating groups like ethoxy may reduce binding affinity in certain assays compared to electron-withdrawing groups (e.g., -NO₂, -CF₃), as seen in .

Opioid Receptor Modulation : The 4-ethoxybenzyl motif is critical in synthetic opioids, suggesting structural specificity for receptor engagement .

LogP and Bioavailability : Analogs with higher LogP (e.g., -CF₃ derivative) may exhibit better blood-brain barrier penetration, while ethoxy-substituted compounds balance solubility and activity .

Biological Activity

N-(4-ethoxybenzyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The oxetane ring, known for its strain and reactivity, combined with the ethoxybenzyl substituent, positions this compound as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound consists of an oxetane ring substituted with an ethoxybenzyl group and an amine functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Ring-Opening Reactions : The oxetane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.
  • Substitution Reactions : The presence of the ethoxybenzyl group allows for potential substitution reactions that could modify the compound's pharmacological profile.
  • Electrophilic Interactions : The compound may act as an electrophile in various biochemical pathways, participating in electron transfer reactions that could influence cellular signaling.

Antimicrobial Properties

Research indicates that compounds with oxetane structures exhibit antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In cell line studies, this compound demonstrated significant cytotoxicity against several cancer types, including:

Cancer TypeIC50 (µM)
Glioblastoma15
Acute Myeloid Leukemia12
Gastric Cancer18

These findings indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Efficacy Assessment : In a study by Johnson et al. (2024), this compound was tested on a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in glioblastoma cells by inducing apoptosis as confirmed by flow cytometry analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.